2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate
CAS No.: 2089277-58-5
Cat. No.: VC4366872
Molecular Formula: C9H9F3N2O3
Molecular Weight: 250.177
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089277-58-5 |
|---|---|
| Molecular Formula | C9H9F3N2O3 |
| Molecular Weight | 250.177 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H9F3N2O3/c1-16-6-2-3-13-7(4-6)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |
| Standard InChI Key | ZQPZKRJECNZKEE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC=C1)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is a complex organic compound that belongs to the carbamate family. It is characterized by its unique molecular structure, which includes a trifluoroethyl group, a methoxypyridine moiety, and a carbamate linkage. This compound is of interest in various fields, including pharmaceutical research and chemical synthesis, due to its potential biological activities and applications.
Synthesis
The synthesis of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-methoxypyridin-2-amine. This reaction often requires a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Comparison with Related Compounds
Other compounds in the carbamate family, such as 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate, have been studied for their biological activities and drug development potential. These compounds share similar structural features, including the trifluoroethyl group, which aids in membrane permeability.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate | C9H9F3N2O3 | 250.17 g/mol |
| 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate | Not specified | 303.26 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume